molecular formula C26H27N3O4 B10876583 N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide

N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide

Cat. No.: B10876583
M. Wt: 445.5 g/mol
InChI Key: XRGHYABSOVXXGJ-UHFFFAOYSA-N
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Description

N~1~-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE is a complex organic compound with a unique structure that includes both aniline and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the aniline derivative: This involves the reaction of 2,4-dimethylaniline with a suitable acylating agent to form the corresponding acylated aniline.

    Coupling with benzamide: The acylated aniline is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N~1~-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or bacterial infections.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    N~1~-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE: shares structural similarities with other benzamide derivatives and aniline compounds.

    N’-[5-(3,4-DIMETHYLANILINO)-1H-1,2,4-TRIAZOL-3-YL]-N,N-DIMETHYLIMINOFORMAMIDE: is another compound with similar functional groups.

Uniqueness

The uniqueness of N1-[3-(2,4-DIMETHYLANILINO)-3-OXOPROPYL]-2-[(4-METHOXYBENZOYL)AMINO]BENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H27N3O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-[3-(2,4-dimethylanilino)-3-oxopropyl]-2-[(4-methoxybenzoyl)amino]benzamide

InChI

InChI=1S/C26H27N3O4/c1-17-8-13-22(18(2)16-17)28-24(30)14-15-27-26(32)21-6-4-5-7-23(21)29-25(31)19-9-11-20(33-3)12-10-19/h4-13,16H,14-15H2,1-3H3,(H,27,32)(H,28,30)(H,29,31)

InChI Key

XRGHYABSOVXXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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